molecular formula C16H16N2O3 B336025 N-benzyl-N,3-dimethyl-4-nitrobenzamide

N-benzyl-N,3-dimethyl-4-nitrobenzamide

Cat. No.: B336025
M. Wt: 284.31 g/mol
InChI Key: OHQMTGKDBIYVBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Benzyl-N,3-dimethyl-4-nitrobenzamide is a benzamide derivative featuring a nitro group at the para-position of the aromatic ring, a benzyl group attached to the amide nitrogen, and a methyl group at the 3-position of the benzene ring.

Properties

Molecular Formula

C16H16N2O3

Molecular Weight

284.31 g/mol

IUPAC Name

N-benzyl-N,3-dimethyl-4-nitrobenzamide

InChI

InChI=1S/C16H16N2O3/c1-12-10-14(8-9-15(12)18(20)21)16(19)17(2)11-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3

InChI Key

OHQMTGKDBIYVBT-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)C(=O)N(C)CC2=CC=CC=C2)[N+](=O)[O-]

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)N(C)CC2=CC=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1. Substituent Effects on Electronic and Steric Properties

The nitro group at the 4-position is a strong electron-withdrawing group, common in analogs like 4-nitro-N-(3-nitrophenyl)benzamide () and N-(2,2-diphenylethyl)-4-nitrobenzamide (). This group enhances the electrophilicity of the aromatic ring, directing further substitutions to specific positions. However, steric hindrance from bulky groups like benzyl or diphenylethyl () may limit reactivity. For example:

  • N-(3-Chlorophenethyl)-4-nitrobenzamide (): A phenethyl group with a chlorine substituent balances electronic effects (Cl as electron-withdrawing) and moderate steric demand.

Data Table: Key Structural and Functional Comparisons

Compound Name Substituents Molecular Weight (g/mol) Synthesis Method Notable Properties/Activity
N-Benzyl-N,3-dimethyl-4-nitrobenzamide N-Benzyl, 3-Me, 4-NO₂ ~314.3 (calculated) Amide coupling High steric demand, unstudied bioactivity
N-(2,2-Diphenylethyl)-4-nitrobenzamide 2,2-Diphenylethyl, 4-NO₂ 376.4 Mechanochemical ball milling Eco-friendly synthesis, characterized via NMR/MS
4-Nitro-N-(3-nitrophenyl)benzamide 4-NO₂, 3-NO₂ (aniline) 301.2 Solution-phase acylation Derivative for analytical use
N-Benzyl-N’-phenylbut-2-enediamide Benzyl, phenyl (dienamide) ~320 (estimated) Condensation Antifungal activity (moderate)
N-(3-Chlorophenethyl)-4-nitrobenzamide 3-Cl-phenethyl, 4-NO₂ ~304.7 (calculated) Solution-phase acylation Hybrid molecule, characterized via NMR

Research Findings and Implications

  • Steric vs. Electronic Trade-offs : Bulky substituents (e.g., diphenylethyl) may hinder crystallization or solubility but improve thermal stability .
  • Eco-Friendly Synthesis: Mechanochemical methods () could be adapted for the target compound to enhance sustainability.
  • Bioactivity Potential: The benzyl group’s role in antifungal and antitumor analogs () suggests the target compound warrants testing in similar assays.

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